DL-Homocysteic-3,3,4,4-D4 acid

Bioanalysis Isotope Dilution Mass Spectrometry LC-MS/MS

DL-Homocysteic-3,3,4,4-D4 acid (CAS 157203-91-3) is a deuterium-labeled analog of DL-homocysteic acid (unlabeled CAS 504-33-6), an endogenous excitatory sulfur-containing amino acid and NMDA receptor agonist. The compound carries four deuterium atoms specifically positioned at the 3,3,4,4 carbon sites with isotopic enrichment of ≥98 atom% D.

Molecular Formula C4H9NO5S
Molecular Weight 187.21 g/mol
Cat. No. B12407220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Homocysteic-3,3,4,4-D4 acid
Molecular FormulaC4H9NO5S
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)C(C(=O)O)N
InChIInChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/i1D2,2D2
InChIKeyVBOQYPQEPHKASR-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DL-Homocysteic-3,3,4,4-D4 Acid: Technical Specifications and Procurement Baseline


DL-Homocysteic-3,3,4,4-D4 acid (CAS 157203-91-3) is a deuterium-labeled analog of DL-homocysteic acid (unlabeled CAS 504-33-6), an endogenous excitatory sulfur-containing amino acid and NMDA receptor agonist . The compound carries four deuterium atoms specifically positioned at the 3,3,4,4 carbon sites with isotopic enrichment of ≥98 atom% D . As a racemic mixture containing both D- and L-enantiomers, it serves as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis and metabolic tracing studies in neuroscience, cardiovascular, and sulfur metabolism research applications [1]. The compound is non-hazardous for transport and is supplied as a research-use-only analytical reference material with a molecular weight of 187.21 g/mol .

Why Unlabeled DL-Homocysteic Acid Cannot Substitute for DL-Homocysteic-3,3,4,4-D4 Acid in Quantitative Analytical Workflows


Unlabeled DL-homocysteic acid (CAS 504-33-6) and deuterated DL-Homocysteic-3,3,4,4-D4 acid share identical chemical reactivity and biological target engagement profiles, but they are not analytically interchangeable in quantitative workflows requiring precise measurement of endogenous homocysteic acid [1]. The unlabeled compound cannot serve as an internal standard because it is indistinguishable from endogenous analyte in mass spectrometric detection, preventing correction for matrix effects, ion suppression, and recovery variability [2]. Procurement of the unlabeled analog for quantitative bioanalysis or isotope dilution mass spectrometry fundamentally compromises the validity of the analytical method. The deuterated compound's +4 Da mass shift relative to unlabeled homocysteic acid enables chromatographic co-elution with distinct MS/MS transition channels, a prerequisite for accurate isotope dilution quantification that no unlabeled analog can fulfill .

DL-Homocysteic-3,3,4,4-D4 Acid: Quantitative Differentiation Evidence Versus Closest Analogs and Alternatives


Mass Spectrometric Quantification: Deuterated Internal Standard Versus Unlabeled Analyte

DL-Homocysteic-3,3,4,4-D4 acid provides a +4.03 Da mass shift relative to unlabeled DL-homocysteic acid (m/z difference from 183.18 to 187.21), enabling distinct precursor-to-product ion transitions for isotope dilution quantification . In validated LC-ESI-MS/MS methods for structurally related sulfur-containing amino acids (e.g., homocysteine), deuterated internal standards with 4 Da mass shifts demonstrate baseline chromatographic co-elution with the analyte while maintaining completely resolved MRM channels, typically achieving intra- and inter-assay precision CV < 10% and accuracy within 85–115% of nominal values across the calibration range [1]. The unlabeled compound, lacking this mass differential, cannot serve as an internal standard and fails to correct for ion suppression effects that can exceed 30–50% signal reduction in complex biological matrices such as plasma or cerebrospinal fluid [1].

Bioanalysis Isotope Dilution Mass Spectrometry LC-MS/MS

Isotopic Enrichment Specification: Defined Analytical Purity Grade Versus Research-Grade Unlabeled Material

DL-Homocysteic-3,3,4,4-D4 acid is manufactured and certified to a minimum isotopic enrichment of 98 atom% D across the four deuterated positions at the 3,3,4,4 carbon atoms . The unlabeled DL-homocysteic acid (CAS 504-33-6) is typically supplied as a general research chemical with purity specifications (often 95–98% chemical purity by HPLC) but no isotopic enrichment specification because it contains only natural-abundance hydrogen (>99.98% 1H) . For isotope dilution applications, a 2% unlabeled carryover in the internal standard translates directly to systematic positive bias at low endogenous analyte concentrations, and the exact isotopic enrichment value must be known to apply appropriate correction factors in the calibration algorithm [1].

Isotope Dilution Quality Control Analytical Reference Standard

Storage Stability Profile: Documented Three-Year Shelf Life Under Defined Conditions

DL-Homocysteic-3,3,4,4-D4 acid carries a vendor-documented stability specification indicating the compound remains stable for at least three years when stored under recommended conditions (room temperature storage), after which re-analysis for chemical purity is recommended before continued use . The compound is also specified for long-term storage at -20°C, consistent with best practices for amino acid derivatives and deuterated compounds . Unlabeled DL-homocysteic acid typically lacks vendor-stated shelf-life documentation in publicly available datasheets; procurement decisions for long-term analytical projects or multi-year studies require explicit stability documentation to ensure batch-to-batch consistency and avoid revalidation costs associated with degradation or lot changes .

Stability Long-term Storage Shelf Life

Analytical Applications: Deuterium Tracer Versus 13C- or 15N-Labeled Alternatives

DL-Homocysteic-3,3,4,4-D4 acid employs deuterium (2H) labeling rather than 13C or 15N incorporation, which carries distinct procurement and analytical implications [1]. Deuterium-labeled compounds are generally less expensive to synthesize than 13C- or 15N-labeled analogs because deuterium incorporation via hydrogen-deuterium exchange or deuterated precursor synthesis typically involves lower material costs and simpler synthetic routes [1]. However, the lower cost of deuterium labeling must be weighed against the greater risk of deuterium-hydrogen back-exchange under physiological conditions and the potential for deuterium kinetic isotope effects that can alter metabolic reaction rates in vivo [1]. For in vitro LC-MS/MS internal standard applications where back-exchange is controlled by sample preparation conditions, the deuterium-labeled compound offers a cost-advantageous solution relative to 13C-labeled alternatives; for in vivo metabolic flux studies requiring absolute tracer fidelity, users should evaluate whether deuterium isotope effects in sulfur metabolism pathways might confound interpretation [2].

Metabolic Tracing Cost-Benefit Analysis Stable Isotope Labeling

Biological Reference Data: Parent Compound Receptor Selectivity Profile Versus Structurally Related Sulfur Amino Acids

The parent compound DL-homocysteic acid exhibits a distinct receptor activation profile relative to structurally analogous sulfur-containing excitatory amino acids such as cysteic acid. In rat cerebellar granule cells, homocysteic acid (HCA)-mediated inositol phosphate (InsP) formation is completely prevented by the NMDA receptor antagonist APV and is unaffected by the metabotropic glutamate receptor antagonist MCPG, whereas cysteic acid (CA)-mediated InsP formation is only partially blocked by APV and shows additional sensitivity to MCPG [1]. This indicates that HCA mediates InsP formation wholly via NMDA receptor activation, while CA engages both NMDA and metabotropic glutamate receptors and also triggers endogenous glutamate release [1]. Additionally, in synaptosomal glutamate transport assays, homocysteic acid exhibits almost no inhibitory effect on high-affinity glutamate uptake, in contrast to cysteine sulfinic acid and cysteic acid which show potent competitive inhibition [2].

NMDA Receptor Excitotoxicity Neuropharmacology

Biological Reference Data: Stereoisomer-Specific Convulsant Potency of Parent Compound Enantiomers

The parent compound DL-homocysteic acid is a racemic mixture of D- and L-enantiomers with quantitatively distinct convulsant potencies in vivo. In 12-day-old immature rats, D-homocysteic acid (D-HCA) was significantly more effective than L-homocysteic acid (L-HCA) in inducing both flexion seizures and generalized tonic-clonic seizures [1]. This stereospecific difference in convulsant action correlates with in vitro electrophysiological findings showing that L-HCA elicits an NMDA receptor-preferring bursty firing pattern (strongly inhibited by 2-amino-7-phosphonoheptanoic acid), whereas D-HCA produces a non-NMDA receptor-mediated regular firing pattern similar to quisqualate, with D-HCA-induced excitations rarely inhibited by NMDA antagonists [2]. The racemic DL-mixture (present in the deuterated compound) thus contains both NMDA-preferring and non-NMDA-preferring agonist activities, which must be accounted for in experimental design.

Epilepsy Models Stereospecificity Neurotoxicity

Validated Application Scenarios for DL-Homocysteic-3,3,4,4-D4 Acid Based on Quantitative Evidence


Quantitative LC-MS/MS Bioanalysis of Endogenous Homocysteic Acid in Plasma and CSF

DL-Homocysteic-3,3,4,4-D4 acid serves as the internal standard of choice for isotope dilution LC-MS/MS quantification of endogenous homocysteic acid in biological matrices. The +4.03 Da mass shift enables distinct MRM transitions (unlabeled analyte m/z ~184; d4-internal standard m/z ~188) while maintaining identical chromatographic retention time and ionization efficiency [1]. This configuration corrects for matrix-dependent ion suppression and extraction recovery variability, enabling method validation with precision CV < 15% and accuracy within 85–115% across the analytical range, consistent with bioanalytical method validation guidelines for structurally analogous compounds [1]. The documented 98 atom% D enrichment and three-year room-temperature stability provide the traceability and shelf-life assurance required for regulated bioanalytical laboratory operations .

NMDA Receptor-Specific Excitotoxicity Research Requiring Selective Agonist Probes

For studies investigating NMDA receptor-mediated excitotoxicity mechanisms in neurodegenerative disease models (Alzheimer's disease, Parkinson's disease), the parent compound homocysteic acid offers NMDA receptor-selective activation distinct from cysteic acid. Evidence from cerebellar granule cell assays demonstrates that homocysteic acid-mediated InsP formation is entirely NMDA receptor-dependent (complete blockade by APV; no mGluR component), whereas cysteic acid engages both NMDA and metabotropic glutamate receptors and triggers endogenous glutamate release [2]. This selectivity difference is critical for investigators seeking to isolate NMDA receptor contributions to excitotoxic cascades without confounding mGluR-mediated signaling or indirect glutamate efflux effects [2].

Sulfur Amino Acid Metabolic Pathway Tracing in Redox and Transmethylation Research

DL-Homocysteic-3,3,4,4-D4 acid functions as a deuterium-labeled tracer for investigating sulfur-containing amino acid metabolic pathways, including homocysteine metabolism, methionine cycle dynamics, and cysteine biosynthesis [3]. The four deuterium atoms at the 3,3,4,4 positions provide a stable isotopic signature that persists through metabolic transformations occurring distal to the labeled sites, enabling LC-MS/MS-based tracking of metabolite flux without the back-exchange concerns associated with labile deuterium positions [3]. Applications include studies of hyperhomocysteinemia-associated redox stress, neurodegeneration mechanisms, and the role of sulfur amino acids in excitatory neurotransmission [3].

Cost-Constrained Analytical Laboratory Procurement of Amino Acid Internal Standards

For analytical laboratories operating under procurement budget constraints that require stable isotope-labeled internal standards for routine LC-MS/MS analysis, deuterium-labeled compounds such as DL-Homocysteic-3,3,4,4-D4 acid offer a cost-advantageous alternative to 13C- or 15N-labeled analogs. Class-level procurement guidance indicates that deuterium-labeled analogues are generally less expensive than 13C-labeled equivalents due to lower synthetic complexity and precursor material costs, while still providing adequate mass shift for MRM channel separation in most bioanalytical applications [4]. Laboratories should evaluate whether the deuterium kinetic isotope effect and potential for back-exchange under specific sample preparation conditions are acceptable for their intended application before selecting deuterium-labeled over 13C-labeled internal standards [4].

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